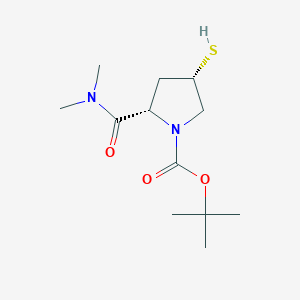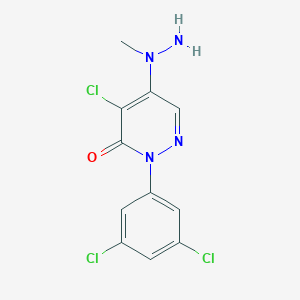
4-Chloro-2-(3,5-dichlorophenyl)-5-(1-methylhydrazino)-2,3-dihydropyridazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The synthesis, molecular structure, chemical reactions, and properties of pyridazinone derivatives, including those with chloro- and methylhydrazino substituents, have been subjects of interest due to their diverse pharmacological activities. The specific compound , 4-Chloro-2-(3,5-dichlorophenyl)-5-(1-methylhydrazino)-2,3-dihydropyridazin-3-one, is part of the pyridazinone family, which is known for its wide range of biological activities.
Synthesis Analysis
The synthesis of pyridazinone derivatives typically involves the condensation of hydrazines with various substituted ketones or aldehydes. For compounds similar to the one , the synthesis may involve multistep reactions starting with substituted benzylpyruvic acids followed by reactions with hydrazines and subsequent cyclization steps. These synthesis routes highlight the versatility and reactivity of the pyridazinone scaffold, allowing for the introduction of diverse substituents (El‐Ashry et al., 1987).
Molecular Structure Analysis
The molecular structure of pyridazinone derivatives can be elucidated using various spectroscopic techniques, including NMR and IR spectroscopy, and confirmed by X-ray crystallography. These compounds typically exhibit well-defined structural features, such as planarity or near-planarity of the pyridazinone core and specific orientations of the substituent groups, contributing to their biological activity (Xu et al., 2006).
Chemical Reactions and Properties
Pyridazinone derivatives engage in various chemical reactions, reflecting their rich chemistry. These include cyclocondensation reactions, esterification, and interactions with hydrazines to form new derivatives. The presence of chloro and methylhydrazino groups influences the chemical reactivity of the core structure, enabling the formation of a wide range of compounds with potential biological activities (Khalifa et al., 2017).
Physical Properties Analysis
The physical properties of pyridazinone derivatives, including solubility, melting points, and crystalline structure, are significantly influenced by their molecular structure. The introduction of chloro and methylhydrazino groups can affect these properties, potentially altering the compound's pharmacokinetic profile and its suitability for various applications (De Armas et al., 2000).
Chemical Properties Analysis
The chemical properties of pyridazinone derivatives, such as acidity, basicity, and reactivity towards electrophiles and nucleophiles, are crucial for their biological activity. The specific electronic and steric effects imparted by the chloro- and methylhydrazino substituents play a significant role in defining these properties, influencing the compound's interaction with biological targets (Bhuva et al., 2009).
科学的研究の応用
Environmental Impact and Biodegradation
Chlorophenols' Environmental Effects : Chlorophenols, including compounds like 2,4-dichlorophenol, have been extensively studied for their moderate to considerable toxic effects on aquatic and mammalian life. Their persistence in the environment can vary based on the presence of biodegradable microflora, which could hint at potential degradation pathways for related chlorinated compounds (Krijgsheld & Gen, 1986).
Treatment of Pesticide-Contaminated Wastewater : Research into the treatment of high-strength wastewater from pesticide production, containing various toxic pollutants including chlorophenols, suggests biological processes and granular activated carbon as effective treatment measures. This highlights potential methodologies for mitigating environmental contamination by similar chlorinated organic compounds (Goodwin et al., 2018).
Toxicity and Molecular Mechanisms
Toxicological Studies on Chlorophenols : The toxicity of chlorophenols has been a subject of study, pointing toward their potential lethal effects on non-target organisms, including oxidative stress induction and endocrine disruption. These findings could be relevant for assessing the toxicological profiles of structurally related chlorinated organic compounds (Islam et al., 2017).
Analytical Techniques for Antioxidant Activity : The development of analytical methods for assessing antioxidant activity, including the ABTS/PP decolorization assay, could provide a framework for studying the antioxidative potential of various compounds, including chlorinated pyridazinones (Ilyasov et al., 2020).
特性
IUPAC Name |
5-[amino(methyl)amino]-4-chloro-2-(3,5-dichlorophenyl)pyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl3N4O/c1-17(15)9-5-16-18(11(19)10(9)14)8-3-6(12)2-7(13)4-8/h2-5H,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJIICKHXJVAJIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C(=O)N(N=C1)C2=CC(=CC(=C2)Cl)Cl)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl3N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379265 |
Source


|
| Record name | 4-Chloro-2-(3,5-dichlorophenyl)-5-(1-methylhydrazinyl)pyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(3,5-dichlorophenyl)-5-(1-methylhydrazino)-2,3-dihydropyridazin-3-one | |
CAS RN |
175135-84-9 |
Source


|
| Record name | 4-Chloro-2-(3,5-dichlorophenyl)-5-(1-methylhydrazinyl)pyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

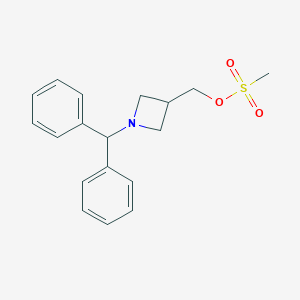



![1-Azabicyclo[3.2.1]octan-6-ol](/img/structure/B70365.png)
![2-[4-(4-Nitrobenzyl)piperazino]ethan-1-ol](/img/structure/B70370.png)

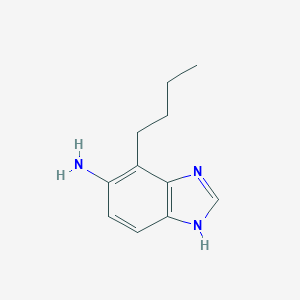
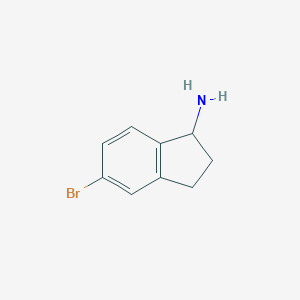

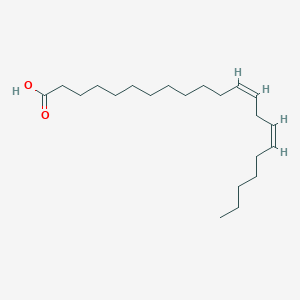
![4-[[(4-Chlorophenyl)imino]methyl]-2,6-bis(1,1-dimethylethyl)-phenol](/img/structure/B70378.png)
![7-Methoxy-2-methylbenzo[d]thiazole](/img/structure/B70382.png)
